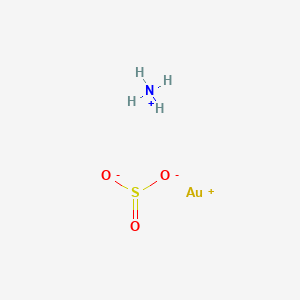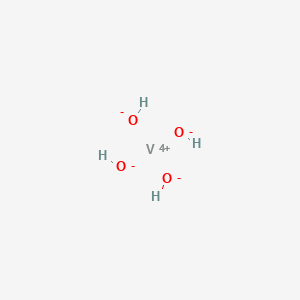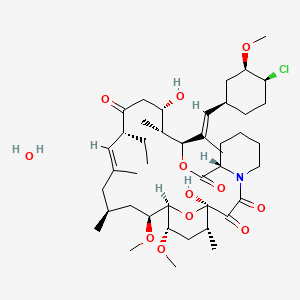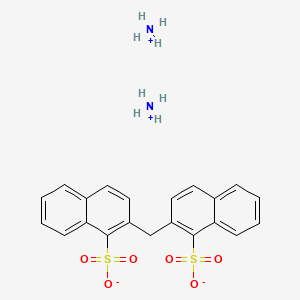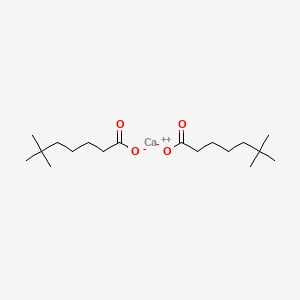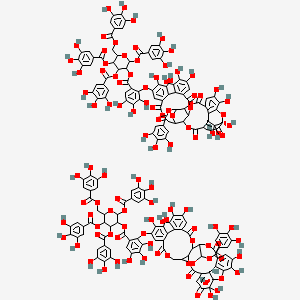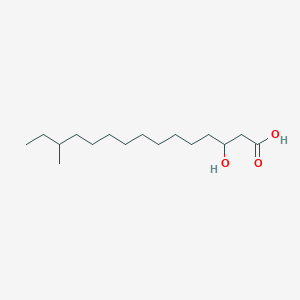
3-Hydroxy-13-methylpentadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-13-methylpentadecanoic acid is a branched-chain fatty acid with a hydroxyl group at the third carbon and a methyl group at the thirteenth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-13-methylpentadecanoic acid can be achieved through several methods. One common approach involves the reaction of pentadecanoyl chloride with hydroquinone dimethyl ether in the presence of aluminum chloride in tetrachloroethane. The reaction is first carried out at 0°C for 3 hours and then at 4°C for 72 hours, yielding the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar fatty acids are often produced through microbial fermentation or chemical synthesis, involving the use of specific catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-13-methylpentadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 3-oxo-13-methylpentadecanoic acid.
Reduction: Formation of 3-hydroxy-13-methylpentadecanol.
Substitution: Formation of 3-chloro-13-methylpentadecanoic acid.
Aplicaciones Científicas De Investigación
3-Hydroxy-13-methylpentadecanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-13-methylpentadecanoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in fatty acid metabolism and can influence cellular signaling pathways. The hydroxyl group at the third carbon and the methyl group at the thirteenth carbon contribute to its unique biological activity.
Comparación Con Compuestos Similares
Similar Compounds
13-Methylpentadecanoic acid: A methyl-branched fatty acid with a similar structure but lacking the hydroxyl group.
Pentadecanoic acid: A straight-chain fatty acid without any branching or hydroxyl groups.
Uniqueness
3-Hydroxy-13-methylpentadecanoic acid is unique due to the presence of both a hydroxyl group and a methyl branch, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
122751-76-2 |
|---|---|
Fórmula molecular |
C16H32O3 |
Peso molecular |
272.42 g/mol |
Nombre IUPAC |
3-hydroxy-13-methylpentadecanoic acid |
InChI |
InChI=1S/C16H32O3/c1-3-14(2)11-9-7-5-4-6-8-10-12-15(17)13-16(18)19/h14-15,17H,3-13H2,1-2H3,(H,18,19) |
Clave InChI |
LVBRNJOFOLCUKI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCCCCCCCC(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


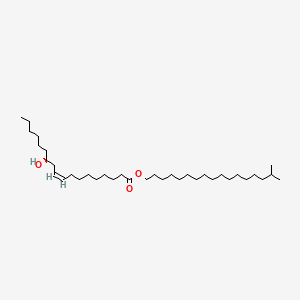
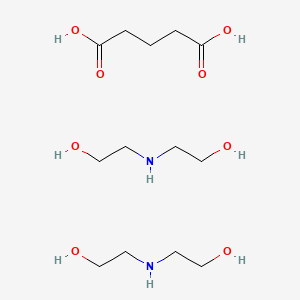

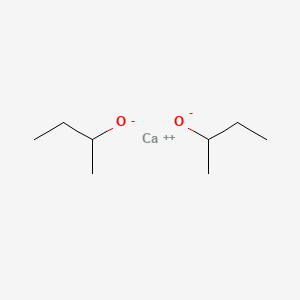
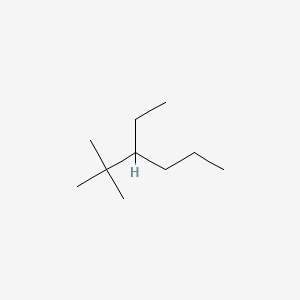
![4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline](/img/structure/B12652335.png)
